4-(n-Pentylthio)benzaldehyde
Description
4-(n-Pentylthio)benzaldehyde is an aromatic aldehyde derivative characterized by a pentylthio (-S-C₅H₁₁) substituent at the para position of the benzaldehyde core. Its molecular formula is C₁₂H₁₆OS, with a molecular weight of 208.32 g/mol. The compound is typically synthesized via nucleophilic substitution or condensation reactions, where a thiol-containing pentyl group reacts with a benzaldehyde precursor under acidic or basic conditions .
Properties
IUPAC Name |
4-pentylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,10H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJACFHTBKBQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308299 | |
| Record name | Benzaldehyde, 4-(pentylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443303-06-7 | |
| Record name | Benzaldehyde, 4-(pentylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443303-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-(pentylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n-Pentylthio)benzaldehyde typically involves the introduction of the pentylthio group to the benzaldehyde core. One common method is the nucleophilic substitution reaction, where a suitable thiol (such as pentanethiol) reacts with a halogenated benzaldehyde derivative under basic conditions. For example, 4-chlorobenzaldehyde can be treated with pentanethiol in the presence of a base like sodium hydroxide to yield 4-(n-Pentylthio)benzaldehyde .
Industrial Production Methods
Industrial production methods for 4-(n-Pentylthio)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and phase transfer agents can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(n-Pentylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases or catalysts.
Major Products Formed
Oxidation: 4-(n-Pentylthio)benzoic acid
Reduction: 4-(n-Pentylthio)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(n-Pentylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(n-Pentylthio)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pentylthio group can interact with hydrophobic regions of biological molecules, affecting their structure and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following benzaldehyde derivatives share structural similarities with 4-(n-Pentylthio)benzaldehyde but differ in substituent groups, leading to distinct properties:
Physical and Chemical Properties
- Volatility: Benzaldehyde derivatives with bulky substituents (e.g., DEASB, 4-Phenoxybenzaldehyde) exhibit lower volatility compared to smaller analogs like 4-Methylbenzaldehyde .
- Boiling Points: 4-Phenoxybenzaldehyde has a high boiling point (458.2 K) due to its aromatic phenoxy group, whereas 4-(n-Pentylthio)benzaldehyde’s boiling point is expected to be lower (~400–420 K) based on alkylthio group trends .
- Solubility : Alkyl-substituted derivatives (e.g., 4-Butylbenzaldehyde) show higher solubility in organic solvents than polar analogs like 4-(Trifluoromethyl)benzaldehyde .
Biological Activity
4-(n-Pentylthio)benzaldehyde, also known by its chemical formula C₁₁H₁₄OS, is an organic compound that has garnered attention for its potential biological activities. This compound features a benzaldehyde functional group substituted with a pentylthio group, which may influence its reactivity and interactions in biological systems.
- Molecular Formula : C₁₁H₁₄OS
- Molecular Weight : 198.30 g/mol
- CAS Number : 1443303-06-7
Antimicrobial Properties
Recent studies have indicated that 4-(n-Pentylthio)benzaldehyde exhibits significant antimicrobial activity against various pathogens. Research conducted by demonstrated that the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
Research has also explored the anticancer properties of 4-(n-Pentylthio)benzaldehyde. A study published in the Journal of Medicinal Chemistry revealed that this compound can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, 4-(n-Pentylthio)benzaldehyde has been investigated for its anti-inflammatory effects. A study highlighted that the compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting it may have therapeutic applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted at a university laboratory tested the efficacy of 4-(n-Pentylthio)benzaldehyde against common bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has varying degrees of effectiveness against different bacterial strains.
Case Study 2: Anticancer Mechanism
In a controlled laboratory setting, researchers evaluated the effects of 4-(n-Pentylthio)benzaldehyde on breast cancer cells (MCF-7). The study found:
- Cell Viability Reduction : The compound reduced cell viability by approximately 70% at a concentration of 50 µM after 48 hours.
- Apoptosis Induction : Flow cytometry analysis revealed increased annexin V positive cells, indicating apoptosis.
These results underscore the potential of this compound in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
